molecular formula C16H20N2O3 B13452747 benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate

benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate

Cat. No.: B13452747
M. Wt: 288.34 g/mol
InChI Key: JNCRAKGWMVXHQM-UHFFFAOYSA-N
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Description

Benzyl N-[1-(prop-2-enoyl)piperidin-3-yl]carbamate is a compound that features a piperidine ring, which is a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(prop-2-enoyl)piperidin-3-yl]carbamate typically involves the reaction of benzyl carbamate with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The resulting product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(prop-2-enoyl)piperidin-3-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Benzyl N-[1-(prop-2-enoyl)piperidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-[1-(prop-2-enoyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
  • benzyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate

Uniqueness

Benzyl N-[1-(prop-2-enoyl)piperidin-3-yl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can make it a valuable compound in the development of new drugs and materials.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

benzyl N-(1-prop-2-enoylpiperidin-3-yl)carbamate

InChI

InChI=1S/C16H20N2O3/c1-2-15(19)18-10-6-9-14(11-18)17-16(20)21-12-13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2,(H,17,20)

InChI Key

JNCRAKGWMVXHQM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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